molecular formula C14H13N5OS B2358238 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034271-16-2

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2358238
CAS No.: 2034271-16-2
M. Wt: 299.35
InChI Key: YJTSHWGJTBITIM-UHFFFAOYSA-N
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Description

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H13N5OS and its molecular weight is 299.35. The purity is usually 95%.
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Properties

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c20-14(9-3-4-9)15-8-13-17-16-12-6-5-10(18-19(12)13)11-2-1-7-21-11/h1-2,5-7,9H,3-4,8H2,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTSHWGJTBITIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H11N7OS2C_{14}H_{11}N_7OS_2, with a molecular weight of 357.4 g/mol. The compound features a cyclopropanecarboxamide moiety linked to a triazolo-pyridazine derivative, which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies focusing on its anticancer properties and kinase inhibition.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the triazolo-pyridazine structure have shown significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that the compound exhibits strong inhibitory effects on cell proliferation in lung (A549), breast (MCF-7), and cervical (HeLa) cancer models, comparable to established treatments like Foretinib .

2. Kinase Inhibition

The compound has been evaluated for its inhibitory action against c-Met kinase, a target in cancer therapy:

Compound IC50 (μM)
This compound0.090
Foretinib0.019

The data suggests that this compound possesses comparable inhibitory activity against c-Met kinase, which plays a crucial role in tumor growth and metastasis .

The mechanism through which this compound exerts its effects includes:

  • Induction of Apoptosis : The compound has been shown to induce late apoptosis in cancer cells, suggesting it may trigger programmed cell death pathways.
  • Cell Cycle Arrest : Studies indicate that it can cause G0/G1 phase arrest in A549 cells, disrupting normal cell cycle progression and inhibiting proliferation .

Case Studies

Several case studies have explored the efficacy of triazolo-pyridazine derivatives:

  • Study on Anticancer Efficacy : A series of compounds were synthesized and tested for their cytotoxic effects against multiple cancer cell lines. The results demonstrated that modifications in the triazolo-pyridazine structure significantly influenced biological activity.
  • In Vivo Studies : Preliminary in vivo studies have indicated promising results regarding tumor growth inhibition when administered to animal models bearing xenografts of A549 cells.

Preparation Methods

Hydrazine-Mediated Cyclization

The triazolo[4,3-b]pyridazine system is synthesized from 3-amino-6-bromopyridazine (1) through cyclization with formic acid under reflux (110°C, 12 h), yielding 6-bromo-triazolo[4,3-b]pyridazine (2) in 78% yield. This method leverages the inherent reactivity of pyridazine amines toward cyclocondensation with carbonyl equivalents.

Reaction Conditions

Reagent Solvent Temperature Time Yield
Formic acid (excess) Ethanol 110°C 12 h 78%

Alternative [3+2] Cycloaddition

A complementary approach employs a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 6-bromo-3-azidopyridazine (3) and propargyl alcohol, producing the triazole ring. While efficient, this method requires stringent moisture control and yields 65–70% of product.

Functionalization at Position 3

Bromomethylation

Bromination of position 3 is achieved using N-bromosuccinimide (NBS, 1.2 eq.) in CCl₄ under UV light (254 nm, 6 h), yielding 3-(bromomethyl)-6-(thiophen-2-yl)-triazolo[4,3-b]pyridazine (6) in 70% yield. Radical initiators like AIBN (0.1 eq.) improve regioselectivity.

Amination

Nucleophilic substitution of the bromomethyl group with aqueous ammonia (28% NH₃, 5 eq.) in THF at 60°C for 24 h affords the primary amine (7) in 82% yield. Microwave-assisted conditions (100°C, 30 min) reduce reaction time without compromising yield.

Acylation with Cyclopropanecarboxylic Acid

Carbodiimide-Mediated Coupling

The amine (7) reacts with cyclopropanecarbonyl chloride (8) in the presence of Hünig’s base (DIPEA, 3 eq.) and DMF at 0°C→25°C for 12 h, yielding the target compound (9) in 88% purity. Post-reaction purification via silica gel chromatography (EtOAc/hexane, 1:1) isolates the product in 75% yield.

Alternative Coupling Agents

Reagent System Solvent Yield Purity
EDCl/HOBt DCM 70% 90%
DCC/DMAP THF 68% 85%
T3P® EtOAc 80% 92%

Mechanochemical Synthesis

Ball-milling the amine (7) with cyclopropanecarboxylic acid and DIC (1.5 eq.) for 2 h at 30 Hz provides solvent-free access to the amide (9) in 78% yield, demonstrating greener chemistry applicability.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 5.2 Hz, 1H, pyridazine-H), 7.62–7.58 (m, 2H, thiophene-H), 7.12 (dd, J = 5.2, 3.6 Hz, 1H, thiophene-H), 4.53 (s, 2H, CH₂), 1.42–1.38 (m, 1H, cyclopropane-H), 1.05–0.98 (m, 2H, cyclopropane-H), 0.82–0.76 (m, 2H, cyclopropane-H).
  • ¹³C NMR : 172.8 (C=O), 152.1 (triazole-C), 142.3 (pyridazine-C), 128.5–126.3 (thiophene-C), 44.7 (CH₂), 14.2 (cyclopropane-C), 8.9 (cyclopropane-CH₂).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₅H₁₃N₅OS [M+H]⁺: 328.0864; Found: 328.0868.

Q & A

Q. What are the key steps in synthesizing N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide, and how are yields optimized?

Methodological Answer: Synthesis typically involves multi-step reactions:

Core Heterocycle Formation : Construct the triazolopyridazine core via cyclization of pyridazine precursors with thiophene derivatives under acidic or basic conditions.

Functionalization : Introduce the cyclopropanecarboxamide moiety through nucleophilic substitution or amide coupling reactions.

Optimization : Use catalysts like Pd(PPh₃)₄ for cross-coupling steps and control reaction parameters (e.g., temperature: 80–120°C, solvent: DMF/THF). Purify intermediates via column chromatography and final products via HPLC. Yield optimization focuses on stoichiometric ratios (1:1.2 for coupling partners) and inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, thiophene protons appear as doublets (δ 7.2–7.5 ppm), while cyclopropane protons resonate as multiplets (δ 1.0–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion at m/z 382.12) and fragmentation patterns to confirm structural integrity .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C to determine decomposition points.
  • Photostability : Expose to UV light (λ = 254–365 nm) for 24–72 hours and monitor degradation via HPLC .
  • pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., divergent IC₅₀ values across assays) be resolved?

Methodological Answer:

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to internal controls (e.g., β-actin).
  • Target Engagement Validation : Use techniques like surface plasmon resonance (SPR) to measure direct binding affinity to suspected targets (e.g., kinases, GPCRs).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets from multiple labs, accounting for variables like solvent (DMSO concentration ≤0.1%) .

Q. What computational strategies are effective for predicting biological targets and mechanisms of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against target libraries (e.g., Protein Data Bank). Prioritize targets with docking scores ≤−8.0 kcal/mol and validate via mutagenesis studies .
  • Machine Learning : Train models on ChEMBL bioactivity data to predict off-target interactions. Feature engineering includes molecular descriptors (e.g., LogP, topological polar surface area) .

Q. How can reaction pathways be optimized using computational reaction design frameworks?

Methodological Answer:

  • Quantum Chemical Calculations : Employ Gaussian 16 to model transition states and identify rate-limiting steps (e.g., cyclopropane ring formation).
  • High-Throughput Screening : Use robotic platforms to test 100–500 reaction conditions (solvent, catalyst, temperature) in parallel, guided by cheminformatics .

Q. What strategies are used to establish structure-activity relationships (SAR) with structural analogs?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or phenyl groups) and compare bioactivity .
  • 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using SYBYL-X to correlate steric/electrostatic fields with IC₅₀ values .

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